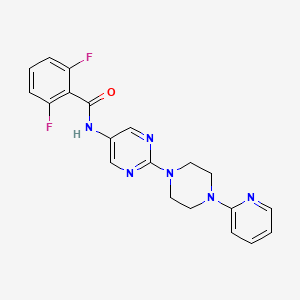

2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

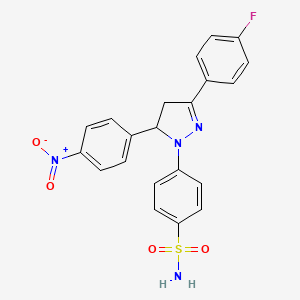

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyridine ring, a piperazine ring, and an amide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and pyridine rings are aromatic and planar, while the piperazine ring is saturated and non-planar . The presence of fluorine atoms could also influence the compound’s electronic structure.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the pyrimidine and pyridine rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could make the compound a potential ligand for metal ions .Applications De Recherche Scientifique

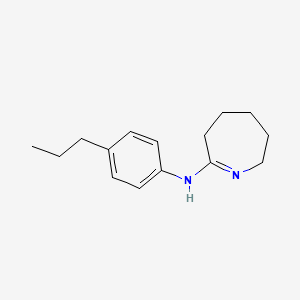

- Anti-fibrosis Activity : Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone . Researchers are exploring its potential as an anti-fibrotic agent.

- Anti-Tubercular Activity : Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which include similar structural motifs, have been designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

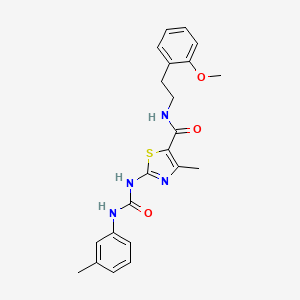

- Metal Complexes : The compound’s pyridinyl and benzamide moieties serve as excellent ligands for metal coordination. For instance, metal(ii) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzamide exhibit electrocatalytic activity for the hydrogen evolution reaction (HER) from water .

- Porous Metal-Organic Frameworks (MOFs) : The compound’s pyridinyl groups are also useful in constructing porous MOFs. For example, two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine show selective CO2 adsorption due to their framework structures .

- Catalyst-Free Synthesis : A catalyst-free method has been developed for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique provides good-to-high yields for a wide range of carbamate derivatives .

Medicinal Chemistry and Drug Development

Materials Science and Coordination Chemistry

Organic Synthesis and Methodology

Orientations Futures

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N6O/c21-15-4-3-5-16(22)18(15)19(29)26-14-12-24-20(25-13-14)28-10-8-27(9-11-28)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDDXGQBJXAJBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)

![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)

![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)